molecular formula C17H15NS B11854903 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Cat. No.: B11854903
M. Wt: 265.4 g/mol
InChI Key: YDHUUAGOQOTWRP-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a naphthalene moiety fused to a tetrahydrothieno[3,2-C]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide . This reaction forms a chalcone intermediate, which is then cyclized to form the desired product. The reaction conditions often include refluxing in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for better efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride for substitution reactions and various oxidizing or reducing agents for modifying functional groups. Reaction conditions often involve refluxing in solvents like ethanol or toluene .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as chloroacetates and other functionalized pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific fusion of a naphthalene moiety with a tetrahydrothieno[3,2-C]pyridine ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal and material sciences.

Properties

Molecular Formula

C17H15NS

Molecular Weight

265.4 g/mol

IUPAC Name

4-naphthalen-1-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C17H15NS/c1-2-6-13-12(4-1)5-3-7-14(13)17-15-9-11-19-16(15)8-10-18-17/h1-7,9,11,17-18H,8,10H2

InChI Key

YDHUUAGOQOTWRP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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